molecular formula C17H11F2N3O B2610610 N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline CAS No. 1808581-39-6

N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline

Cat. No.: B2610610
CAS No.: 1808581-39-6
M. Wt: 311.292
InChI Key: MPLRYTIHJMTEEN-UHFFFAOYSA-N
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Description

N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline is a complex organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino-2,6-difluorobenzonitrile and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxazole precursor is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

    Attachment of the Aniline Moiety: The final step involves the coupling of the oxazole-cyano intermediate with an aniline derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde under appropriate conditions.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-N-{[2-(2,6-dichlorophenyl)-1,3-oxazol-4-yl]methyl}aniline
  • N-cyano-N-{[2-(2,6-dibromophenyl)-1,3-oxazol-4-yl]methyl}aniline
  • N-cyano-N-{[2-(2,6-dimethylphenyl)-1,3-oxazol-4-yl]methyl}aniline

Uniqueness

Compared to its analogs, N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl-phenylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O/c18-14-7-4-8-15(19)16(14)17-21-12(10-23-17)9-22(11-20)13-5-2-1-3-6-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLRYTIHJMTEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=COC(=N2)C3=C(C=CC=C3F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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